3-Methylidenepiperidine-2,6-dione
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Overview
Description
3-Methylidenepiperidine-2,6-dione is an unsaturated compound that has been isolated from coal tar. It is a colorless solid with a melting point between 200 and 220 degrees Celsius . The compound is known for its aliphatic and inorganic nature .
Mechanism of Action
Target of Action
The primary targets of 2-Methylene Glutarimide are casein kinase 1 alpha (CK1α) and Wee-like protein kinase (WEE1) as identified in whole-cell proteome profiling . These proteins play crucial roles in cellular processes, with CK1α involved in various cellular processes including Wnt signaling, circadian rhythm, and DNA damage response, and WEE1 acting as a key regulator of cell cycle progression.
Mode of Action
2-Methylene Glutarimide interacts with its targets, CK1α and WEE1, leading to their degradation . This interaction is CRBN-dependent, meaning it requires the presence of the protein Cereblon . The degradation of these proteins alters the normal functioning of the cells, leading to changes in cellular processes.
Biochemical Pathways
The action of 2-Methylene Glutarimide affects several biochemical pathways. The degradation of CK1α and WEE1 can disrupt the Wnt signaling pathway, circadian rhythm, DNA damage response, and cell cycle progression . The downstream effects of these disruptions can lead to changes in cell behavior and potentially cell death.
Pharmacokinetics
Like other glutarimide antibiotics, it is expected to have good bioavailability due to its small size and polar nature .
Result of Action
The molecular and cellular effects of 2-Methylene Glutarimide’s action include the degradation of CK1α and WEE1, disruption of various cellular processes, and potential induction of cell death . These effects can lead to its antifungal and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2-Methylene Glutarimide is a dimerization product of acrylonitrile and serves as a starting material for di- and triamines
Cellular Effects
Related glutarimide antibiotics have been found to be effective in inhibiting the growth of many fungi
Molecular Mechanism
It is known to participate in various biochemical reactions due to its role as a dimerization product of acrylonitrile
Metabolic Pathways
The metabolic pathways involving 2-Methylene Glutarimide are not well-characterized. It is known to be a dimerization product of acrylonitrile
Preparation Methods
The synthesis of 3-Methylidenepiperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This process involves Michael addition and intramolecular nucleophilic substitution . Another method includes the reaction of the compound with acid to form a cyclic dinitrile, which then hydrolyzes to form an organic acid (e.g., glutarimide) and diamide .
Chemical Reactions Analysis
3-Methylidenepiperidine-2,6-dione undergoes several types of chemical reactions:
Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions and products are not extensively studied.
Substitution: The compound reacts with acids to form cyclic dinitriles, which hydrolyze to form organic acids and diamides.
Scientific Research Applications
3-Methylidenepiperidine-2,6-dione has several applications in scientific research:
Comparison with Similar Compounds
3-Methylidenepiperidine-2,6-dione can be compared with other similar compounds, such as:
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This derivative is used for similar applications in treating sickle cell disease and β-thalassemia.
Other Piperidine-2,6-dione Derivatives: These compounds share similar chemical structures and properties but may have different applications and mechanisms of action.
Properties
IUPAC Name |
3-methylidenepiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFERQCSBWBFDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34573-74-5 |
Source
|
Record name | 3-methylidenepiperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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